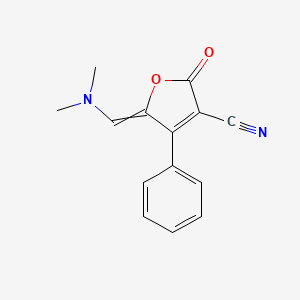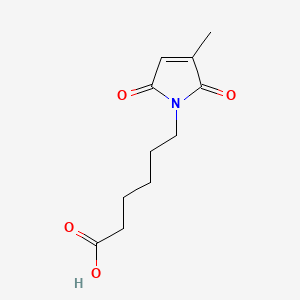
ε-N-Citaconyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-N-Citraconylaminocaproate (ENCC) is a compound with the molecular formula C11H15NO4 . It has gained interest in the scientific community due to its biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
ENCC contains a total of 31 bonds, including 16 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 imide (-thio), and 1 hydroxyl group .Physical and Chemical Properties Analysis
ENCC has a molecular weight of 225.24 g/mol. It contains 31 bonds, including 16 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 imide (-thio), and 1 hydroxyl group .Applications De Recherche Scientifique
Métamatériaux ENZ
Dans le domaine de l'optique et de l'ingénierie des micro-ondes, ε-N-Citaconyl-L-lysine est étudié pour son rôle dans les métamatériaux à permittivité proche de zéro (ENZ). Ces matériaux possèdent des propriétés électromagnétiques uniques qui peuvent être exploitées pour des dispositifs optiques avancés et des applications de physique quantique .
Sondage des groupes thiols
Ce composé sert de sonde pour les groupes thiols dans les protéines membranaires. Il est utilisé pour étudier la structure et la fonction des protéines, ce qui est essentiel pour comprendre les processus cellulaires et développer de nouveaux médicaments .
Réactif de réticulation
This compound: est utilisé comme réactif de réticulation bifonctionnel. Il peut relier des biomolécules, ce qui est bénéfique pour créer des complexes stables à des fins thérapeutiques et de recherche .
Analyse Biochimique
Cellular Effects
Epsilon-N-Citraconylaminocaproate has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, epsilon-N-Citraconylaminocaproate can activate specific signaling pathways that promote cell proliferation and differentiation . Moreover, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of epsilon-N-Citraconylaminocaproate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, epsilon-N-Citraconylaminocaproate can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epsilon-N-Citraconylaminocaproate can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to epsilon-N-Citraconylaminocaproate can lead to changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of epsilon-N-Citraconylaminocaproate vary with different dosages in animal models. At low doses, the compound has been shown to promote beneficial effects, such as enhanced cell proliferation and tissue regeneration . At high doses, epsilon-N-Citraconylaminocaproate can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
Epsilon-N-Citraconylaminocaproate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, epsilon-N-Citraconylaminocaproate can affect the metabolism of amino acids and fatty acids, leading to changes in the production of essential metabolites .
Subcellular Localization
Epsilon-N-Citraconylaminocaproate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, epsilon-N-Citraconylaminocaproate can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes .
Propriétés
IUPAC Name |
6-(3-methyl-2,5-dioxopyrrol-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-7-9(13)12(11(8)16)6-4-2-3-5-10(14)15/h7H,2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUUOOAJTRWHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200936 |
Source


|
| Record name | epsilon-N-Citraconylaminocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-20-1 |
Source


|
| Record name | epsilon-N-Citraconylaminocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052898201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-N-Citraconylaminocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
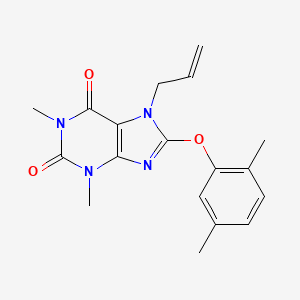
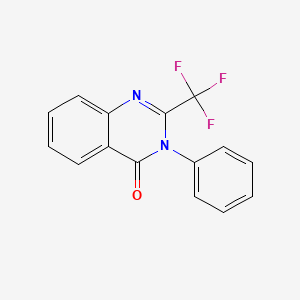


![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)


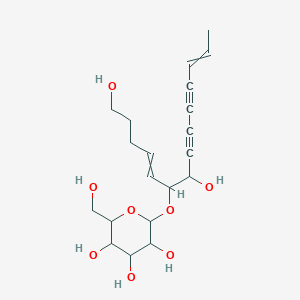
![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)
